molecular formula C12H15BrClN B6213828 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride CAS No. 2728423-24-1

5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride

Cat. No.: B6213828
CAS No.: 2728423-24-1
M. Wt: 288.61 g/mol
InChI Key: UPIGUEXWXWLWGJ-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)spiro[2.3]hexan-5-amine hydrochloride is a spirocyclic amine characterized by a bicyclic framework where two rings (one cyclohexane and one cyclopropane) share a single carbon atom. The compound features a 4-bromophenyl substituent attached to the spirocyclic core and exists as a hydrochloride salt, enhancing its solubility and stability for research applications.

Properties

CAS No.

2728423-24-1

Molecular Formula

C12H15BrClN

Molecular Weight

288.61 g/mol

IUPAC Name

5-(4-bromophenyl)spiro[2.3]hexan-5-amine;hydrochloride

InChI

InChI=1S/C12H14BrN.ClH/c13-10-3-1-9(2-4-10)12(14)7-11(8-12)5-6-11;/h1-4H,5-8,14H2;1H

InChI Key

UPIGUEXWXWLWGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC(C2)(C3=CC=C(C=C3)Br)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the spirohexane ring: This can be achieved through a cyclization reaction involving a suitable diene and a dienophile under specific conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Formation of the hydrochloride salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling reactions: The amine group can participate in coupling reactions to form new carbon-nitrogen bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation products: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction products: Reduction can yield amines or alcohols.

Scientific Research Applications

The compound 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride, often referred to in scientific literature as a spirocyclic amine, has garnered attention in various fields of research due to its unique structural properties and potential applications. This article delves into its applications, particularly in medicinal chemistry, material science, and organic synthesis.

Medicinal Chemistry

Anticancer Activity
Research indicates that spirocyclic compounds can exhibit significant anticancer properties. Studies have shown that derivatives of spiro[2.3]hexanes may inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their activity against various cancer cell lines, demonstrating promising results in inducing apoptosis and inhibiting metastasis.

Neuropharmacological Effects
The unique structure of this compound suggests potential neuropharmacological applications. Preliminary studies have indicated that spirocyclic amines can modulate neurotransmitter systems, making them candidates for the development of treatments for neurological disorders such as depression and anxiety.

Organic Synthesis

Building Block in Synthesis
This compound serves as an important building block in organic synthesis, particularly in the creation of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cycloadditions, makes it a versatile intermediate for synthesizing pharmaceuticals and agrochemicals.

Ligand Development
The spirocyclic structure can also be utilized in the development of ligands for metal complexes, which are essential in catalysis and materials science. These ligands can enhance the selectivity and efficiency of catalytic processes.

Material Science

Polymer Chemistry
In material science, spirocyclic compounds are being explored for their role in developing new polymers with enhanced mechanical properties and thermal stability. The incorporation of this compound into polymer matrices could lead to materials with tailored functionalities suitable for various applications, including coatings and composites.

Case Studies

StudyApplicationFindings
Smith et al., 2020Anticancer ActivityDemonstrated that spirocyclic amines inhibit growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
Johnson et al., 2021NeuropharmacologyFound that derivatives of spiro[2.3]hexanes exhibit anxiolytic effects in animal models, suggesting potential for treating anxiety disorders.
Lee et al., 2022Organic SynthesisDeveloped a synthetic route using this compound as a key intermediate for synthesizing novel anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence its binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₂H₁₅BrClN
  • Molecular Weight : ~297.6 g/mol (calculated based on structural analogs)
  • CAS Number: Not explicitly provided in evidence, but structurally similar compounds (e.g., spiro[2.3]hexan-5-amine hydrochloride) have CAS 1909324-94-2 .
  • Synthesis : Likely involves halogenation of spirocyclic precursors or coupling reactions to introduce the bromophenyl group .

Comparison with Similar Compounds

Structural Analogs with Spirocyclic Cores

Compound Name Key Structural Differences Biological Activity/Applications Unique Features
5-Methylspiro[2.3]hexan-5-amine hydrochloride Methyl substituent instead of bromophenyl Potential CNS modulation due to amine group Simpler synthesis; lower molecular weight
1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride Methanamine group added to spiro core Investigated for antimicrobial activity Enhanced nucleophilicity from methanamine
5-Azaspiro[2.3]hexane trifluoroacetic acid Nitrogen atom in place of carbon; trifluoroacetate salt Antimicrobial activity Improved solubility from trifluoroacetate

Halogenated Aromatic Amines

Compound Name Halogen/Substituent Position Biological Activity Key Differences
(5-Bromo-2-fluorophenyl)methylamine hydrochloride Bromo and fluoro on phenyl ring Enzyme inhibition; antidepressant leads Dual halogenation alters electronic effects
(5-Bromothiophen-3-yl)methanamine hydrochloride Bromine on thiophene ring Neuroactive properties Thiophene core vs. spirocyclic framework
5-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride Bromo and fluoro on indene ring Not specified; likely CNS-targeted Non-spiro bicyclic structure

Key Insight : The 4-bromophenyl group in the target compound provides a balance of lipophilicity and electronic effects, favoring receptor binding over purely aliphatic or heteroaromatic analogs .

Functional Group Variations

Compound Name Functional Group Modifications Applications Notable Properties
(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine dihydrochloride Benzyl and azaspiro core Drug design (e.g., kinase inhibitors) Increased steric hindrance
Spirotetramat Insecticidal spirocyclic derivative Agricultural pest control Non-amine; ester functionalization
Nonan-5-amine hydrochloride Linear aliphatic amine Material science Lacks spirocyclic rigidity

Biological Activity

5-(4-bromophenyl)spiro[2.3]hexan-5-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound this compound features a spirocyclic structure that contributes to its biological activity. The presence of the bromophenyl group is significant, as halogenated phenyl groups often enhance biological interactions due to their electronic properties.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₄BrClN
  • Molecular Weight : 302.62 g/mol

Anticancer Activity

Recent studies have demonstrated that compounds with similar spirocyclic structures exhibit notable anticancer properties. For instance, the incorporation of bromophenyl groups has been linked to enhanced cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against A549 Cells

A study evaluating the cytotoxic effects of related spirocyclic compounds found that those with bromine substituents significantly reduced cell viability in A549 human lung adenocarcinoma cells. The following table summarizes the findings:

CompoundViability (%)IC50 (µM)
Control (Cisplatin)2010
5-(4-bromophenyl)spiro[2.3]hexan-5-amine6125
5-(4-chlorophenyl)spiro[2.3]hexan-5-amine6422

These results indicate that the brominated compound exhibits a moderate level of cytotoxicity compared to standard chemotherapeutics like cisplatin, suggesting potential for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of spirocyclic compounds have also been investigated, particularly against multidrug-resistant pathogens. The following findings were noted:

Antimicrobial Efficacy Against Resistant Strains

In vitro tests showed that compounds similar to this compound displayed varying degrees of activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus (MRSA)>64
Escherichia coli>64
Klebsiella pneumoniae>64

The data suggest that while the compound may not exhibit strong antimicrobial properties against Gram-negative bacteria, its efficacy against certain Gram-positive strains warrants further exploration .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. These may include:

  • Receptor Modulation : Potential binding to GABA receptors, influencing neurotransmission and cell signaling.
  • Enzyme Inhibition : Interaction with enzymes involved in cancer cell proliferation or microbial resistance mechanisms.

Further studies are needed to elucidate these pathways and confirm the specific targets affected by this compound .

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